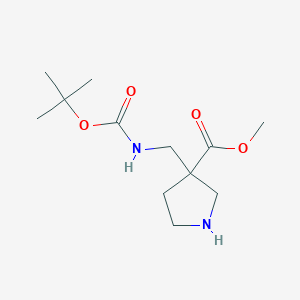

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester

Beschreibung

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester (CAS: 122684-33-7) is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a methyl ester moiety. Its molecular formula is C₁₂H₂₁NO₅, with a molecular weight of 229.27 g/mol and a density of 1.17 g/cm³ . The compound is synthesized via reactions involving tert-butoxycarbonyl protection of the pyrrolidine nitrogen, followed by functionalization at the 3-position. It is commonly used as a pharmaceutical intermediate, particularly in peptide synthesis and drug discovery, where the Boc group ensures selective reactivity during multi-step syntheses .

Eigenschaften

IUPAC Name |

methyl 3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-11(2,3)18-10(16)14-8-12(9(15)17-4)5-6-13-7-12/h13H,5-8H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMNIQRNOMDFDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCNC1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions to ensure the efficient formation of the Boc-protected amine .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Substitution: The Boc-protected amine group can undergo substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is frequently used for reduction reactions.

Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for selective reactions that are crucial in multi-step synthesis processes.

Biochemical Studies

This compound is employed in biochemical research to study enzyme mechanisms and metabolic pathways. Its ability to undergo selective deprotection under acidic conditions makes it a valuable tool for probing protein interactions and enzyme activity.

Pharmaceutical Development

In medicinal chemistry, this compound acts as a precursor for the development of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Material Science

The compound is utilized in producing specialty chemicals and materials, particularly those requiring specific functional groups for enhanced properties.

Case Study 1: Use in Enzyme Mechanism Studies

A study published in a peer-reviewed journal highlighted the use of this compound to investigate the catalytic mechanisms of certain enzymes. The selective deprotection allowed researchers to modify substrates dynamically during the experiment, providing insights into enzyme specificity .

Case Study 2: Development of Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity. In vivo studies showed that these derivatives could effectively reduce inflammation markers in animal models, suggesting potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester involves the interaction of its functional groups with specific molecular targets. The Boc-protected amine group can be selectively deprotected under acidic conditions, allowing for subsequent reactions with other molecules. This selective deprotection is crucial for its use in multi-step synthesis processes .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The target compound’s Boc-amino-methyl group distinguishes it from analogs like 15{1,4} (phenylureido) and 14{5,7} (cyanophenyl). These substituents influence solubility and biological activity; for example, the trifluoromethyl group in 14{6,5} enhances metabolic stability. Ester vs. Acid Functionality: The methyl ester in the target compound contrasts with the free carboxylic acid in 902835-87-4 , affecting reactivity in coupling reactions.

Synthetic Efficiency :

- The target compound’s 90% yield is comparable to 15{1,4} (96%) but higher than 14{5,7} (61%) , reflecting differences in reaction conditions (e.g., use of dry CH₂Cl₂ for 15{1,4} vs. APCI-MS for 14{5,7}).

Analytical Characterization :

- The target compound is primarily analyzed via 1H-NMR and LC , whereas analogs like 14{4,5} rely on FTIR and APCI-MS for structural confirmation.

Comparison with Piperidine Analogs

Table 2: Pyrrolidine vs. Piperidine Derivatives

Key Observations:

- Functional Group Positioning : The 3-carboxylic acid methyl ester in both compounds enables similar ester hydrolysis pathways, but the Boc group’s placement varies (pyrrolidine vs. piperidine nitrogen).

Physicochemical Properties

Key Observations:

- The target compound’s solubility in CH₂Cl₂ makes it suitable for organic-phase reactions, whereas 959579-75-0 ’s low aqueous solubility limits its use in biological assays.

- Moisture sensitivity in 569667-93-2 necessitates stringent storage conditions compared to the target compound’s stability under anhydrous environments.

Biologische Aktivität

3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester (CAS Number: 1158759-36-4) is a synthetic organic compound that plays a significant role in various chemical and pharmaceutical applications. Its structure includes a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its reactivity and utility in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C12H22N2O4

- Molecular Weight : 258.3168 g/mol

- CAS Number : 1158759-36-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of its functional groups. The Boc-protected amine group can be selectively deprotected under acidic conditions, facilitating further reactions with biomolecules. This property makes it valuable in the synthesis of pharmaceuticals and in biochemical research.

Biological Applications

-

Pharmaceutical Development

- The compound serves as a precursor in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders due to its structural similarity to neurotransmitters.

-

Biochemical Research

- It is employed in studies involving enzyme mechanisms and metabolic pathways, providing insights into biochemical processes.

-

Chemical Synthesis

- Utilized as an intermediate in organic synthesis, it aids in the development of complex molecules used in drug discovery.

Research Findings

Several studies have highlighted the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications for this compound in developing antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyrrolidine ring or the Boc group significantly influence biological activity. For example, altering substituents on the ring can enhance selectivity for specific biological targets .

Case Studies

- Antioxidant Properties

- Neuroprotective Effects

Q & A

Q. What synthetic methodologies are recommended for optimizing the yield of 3-(tert-Butoxycarbonylamino-methyl)-pyrrolidine-3-carboxylic acid methyl ester?

A two-step approach is commonly employed:

Alkylation : React pyrrolidine derivatives with tert-butyl bromoacetate under inert conditions (e.g., nitrogen atmosphere) to introduce the tert-butoxycarbonyl (Boc) group. Use polar aprotic solvents like DMF or THF with a base (e.g., NaH) to enhance reactivity .

Esterification : Protect the carboxylic acid moiety using methyl esterification via acid-catalyzed (e.g., H₂SO₄) methanol reflux. Monitor reaction progress via TLC or HPLC to avoid over-alkylation byproducts .

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >90% purity .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- NMR Spectroscopy : ¹H NMR (δ 1.4 ppm for Boc tert-butyl group, δ 3.6–3.8 ppm for methyl ester) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) confirm functional groups and stereochemistry .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₄N₂O₄: 295.17) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% recommended for biological assays) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent Boc-group hydrolysis. Avoid prolonged exposure to humidity, which degrades the methyl ester .

- Handling : Use inert atmospheres (argon/glovebox) during synthesis. If exposed, neutralize acidic byproducts (e.g., HCl) with bicarbonate washes .

Advanced Research Questions

Q. What strategies are effective for controlling stereoselectivity during the synthesis of this compound?

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., L-proline derivatives) to direct stereochemistry at the pyrrolidine ring .

- Diastereomeric Crystallization : Separate cis/trans isomers by exploiting solubility differences in ethanol/water mixtures. Evidence shows cis-isomers often crystallize preferentially .

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation, achieving >90% ee in model systems .

Q. How can conflicting mechanistic data in alkylation reactions involving this compound be resolved?

- Isotopic Labeling : Use ¹⁸O-labeled tert-butyl bromoacetate to track oxygen migration during alkylation, distinguishing between SN2 vs. SN1 pathways .

- Computational Modeling : DFT studies (e.g., Gaussian software) predict transition-state energies to identify dominant reaction pathways under varying pH and solvent conditions .

- Kinetic Profiling : Monitor reaction intermediates via in-situ IR spectroscopy to detect carbocation formation, which supports SN1 mechanisms in polar solvents .

Q. What role does this compound play in peptidomimetic drug discovery?

- Scaffold Design : The pyrrolidine core mimics proline’s rigid conformation, enabling stable β-turn structures in peptide analogs. Boc and methyl ester groups facilitate selective deprotection for side-chain functionalization .

- Case Study : In kinase inhibitor development, derivatives of this compound showed enhanced binding affinity (IC₅₀ < 100 nM) by replacing the methyl ester with a hydroxamic acid moiety .

Q. How can researchers mitigate hazardous byproducts during large-scale synthesis?

- Safety Protocols : Use quenching solutions (e.g., 10% NaHCO₃ for acidic residues) and scrubbers to trap volatile organics (e.g., tert-butyl alcohol) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy and lower toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported Boc-deprotection conditions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.